Pyrrolo[3,2-d]pyrimidine Regioisomers Demonstrate Superior Antiproliferative Potency Versus Pyrrolo[2,3-d]pyrimidine Analogs
In a direct head-to-head comparison of regioisomeric pyrrolopyrimidine scaffolds, pyrrolo[3,2-d]pyrimidine analogs exhibited greater potency than their pyrrolo[2,3-d]pyrimidine counterparts in cellular proliferation assays [1]. The study evaluated nine substituted pyrrolo[3,2-d]pyrimidines alongside corresponding pyrrolo[2,3-d]pyrimidine regioisomers, with the [3,2-d] series consistently demonstrating superior activity [1]. This regioisomeric preference establishes the pyrrolo[3,2-d]pyrimidine core as the scaffold of choice for programs targeting microtubule depolymerization mechanisms.
| Evidence Dimension | Antiproliferative potency (cellular proliferation inhibition) |
|---|---|
| Target Compound Data | Submicromolar potency (scaffold-class activity) |
| Comparator Or Baseline | Pyrrolo[2,3-d]pyrimidine regioisomers |
| Quantified Difference | Pyrrolo[3,2-d]pyrimidine analogs were more potent than pyrrolo[2,3-d]pyrimidine regioisomers; specific compounds achieved submicromolar potency and 2-digit nanomolar GI50 values against 8 tumor cell lines in NCI 60-cell panel screening [1] |
| Conditions | MDA-MB-435 tumor cell proliferation assay; cellular microtubule depolymerization assay; colchicine binding inhibition; NCI preclinical 60 cell line panel |
Why This Matters
The regioisomeric advantage of pyrrolo[3,2-d]pyrimidine over pyrrolo[2,3-d]pyrimidine scaffolds directly impacts lead optimization efficiency and reduces the probability of late-stage failure due to insufficient potency.
- [1] Gangjee, A.; et al. Novel water-soluble substituted pyrrolo[3,2-d]pyrimidines: design, synthesis, and biological evaluation as antitubulin antitumor agents. Pharmaceutical Research, 2012, 29(11), 3034-3046. View Source
